3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-7-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-24-20(26)19-18(16(12-27-19)15-8-6-14(2)7-9-15)22-21(24)28-13-17(25)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVRDFQMHBUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins. It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis.
Mode of Action
The compound acts as a potent, selective, and cell-active inhibitor of PRMT3. It binds to PRMT3 in an allosteric manner, which means it binds to a site other than the active site of the enzyme. This allosteric binding changes the conformation of the enzyme, thereby inhibiting its activity.
Biochemical Pathways
The inhibition of PRMT3 by the compound affects the biochemical pathways associated with the methylation of arginine residues on various proteins. This can have downstream effects on the processes these proteins are involved in, such as ribosome maturation and lipogenesis.
Biological Activity
The compound 3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- CAS Number : 896795-60-1
The biological activity of thieno[3,2-d]pyrimidine derivatives, including the compound , is primarily attributed to their ability to inhibit protein kinases. Protein kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in cancer and other diseases.
Inhibition of Protein Kinases
Research indicates that compounds similar to This compound exhibit significant inhibitory activity against various protein kinases involved in tumorigenesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antitumor Activity
Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess notable antitumor properties. For instance:
- Cell Line Studies : In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines at sub-micromolar concentrations. Specifically, it has been reported to induce cell cycle arrest at the G2-M phase in HeLa cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | G2-M phase arrest |
| HT-29 (xenograft) | 0.8 | Induction of apoptosis |
| Multidrug-resistant cells | 0.6 | Overcoming drug resistance mechanisms |
Case Studies
- In Vivo Efficacy : In a nude mouse model bearing HT-29 xenografts, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
- Mechanistic Insights : Further studies revealed that the presence of the pyrrolidinyl group at the C-2 position is critical for maintaining biological activity. Modifications to this structure significantly reduced antiproliferative effects .
Safety and Toxicology
While preliminary results are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. The toxicity studies should focus on determining the maximum tolerated dose (MTD) and possible side effects associated with prolonged exposure.
Scientific Research Applications
Anticancer Activity
Research has shown that thienopyrimidine derivatives, including this compound, exhibit potent anticancer properties.
- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell cycle progression, particularly at the G2/M phase. This mechanism is crucial for its effectiveness against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that specific modifications to the thieno and pyrimidine rings can enhance cytotoxicity against breast cancer cells. The results indicated that compounds with similar structures effectively inhibited tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens.
- Mechanism of Action : It disrupts nucleic acid synthesis and interferes with cell membrane integrity, leading to bacterial cell death.
- Case Study : Research published in the European Journal of Medicinal Chemistry demonstrated that certain thienopyrimidine derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as novel antibacterial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation.
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
- Case Study : An animal model study revealed that a thienopyrimidine derivative significantly reduced edema and inflammatory markers compared to control groups, indicating its potential utility in treating inflammatory diseases.
Summary of Biological Activities
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Thienopyrimidine | Anticancer | Induction of apoptosis, cell cycle arrest |
| Thienopyrimidine derivatives | Antimicrobial | Inhibition of nucleic acid synthesis |
| Thienopyrimidine analogs | Anti-inflammatory | Inhibition of COX and pro-inflammatory cytokines |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Substituent-Specific Comparisons
Position 3 Modifications
Position 2 Side Chains
- Pyrrolidin-1-yl vs. Piperidin-1-yl : The pyrrolidine ring (5-membered) in the target compound may confer conformational rigidity compared to piperidine (6-membered), affecting receptor selectivity .
- Thioether Linkages : The (2-oxoethyl)thio group is conserved across analogues, but variations in the terminal heterocycle (e.g., oxadiazole in compound 18) significantly alter electronic properties .
Position 7 Aromatic Groups
- p-Tolyl vs. Methoxyphenyl : The electron-donating methyl group in p-tolyl (target compound) vs. methoxy groups in 3a may influence π-π stacking interactions in biological targets .
- Pyridinyl Substituents : Compounds with pyridinyl groups (e.g., ) introduce hydrogen-bonding capabilities absent in the target compound .
Q & A
Q. What are the key synthetic strategies for preparing this thienopyrimidinone derivative, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions using solvents like DMF or THF ().
- Functionalization : Introduction of the pyrrolidinyl and p-tolyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution ().
- Thioether linkage : Reaction with 2-oxo-2-(pyrrolidin-1-yl)ethanethiol under basic conditions (e.g., K₂CO₃ in acetonitrile) (). Optimization : Yield improvements (70–85%) are achieved by controlling temperature (±5°C tolerance), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol addition) ().
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological validation includes:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thioether linkage at C2, ethyl group at N3) ().
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 439.12) ().
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) ().
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles ().
Advanced Research Questions
Q. What mechanistic insights exist for the thioether bond formation in this compound, and how do solvent polarities influence reaction kinetics?
The thioether bond formation follows an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon adjacent to the pyrimidinone ring. Key findings:
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates due to enhanced nucleophilicity of the thiolate ().
- Kinetic studies : Pseudo-first-order kinetics with rate constants (k) ranging from 0.15–0.25 h⁻¹ in DMF at 60°C ().
- Side reactions : Competing oxidation of thiols to disulfides can occur in aerobic conditions, requiring inert atmospheres ().
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Advanced strategies include:
- Docking simulations : Using AutoDock Vina to model binding affinities with ATP-binding pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol) ().
- MD simulations : GROMACS-based analysis of ligand-protein stability over 100 ns trajectories ().
- QSAR studies : Correlating substituent electronegativity (e.g., p-tolyl’s +I effect) with inhibitory activity (IC₅₀) ().
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory effects)?
Contradictions arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies:
- Dose-response profiling : IC₅₀ determination across multiple cell lines (e.g., HeLa, MCF-7, and primary fibroblasts) ().
- Pathway analysis : Western blotting to validate target modulation (e.g., p-ERK suppression for anti-inflammatory activity) ().
- Off-target screening : Broad kinase profiling (e.g., Eurofins KinaseScan®) to identify non-specific interactions ().
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
Critical challenges include:
- Racemization : Occurs during thioether formation at high temperatures (>80°C). Mitigation: Use chiral auxiliaries or low-temperature protocols ().
- Purification : Chiral HPLC (Chiralpak IA column) to separate enantiomers (ee >98%) ().
- Catalyst selection : Asymmetric catalysis with Pd-BINAP complexes for stereocontrol ().
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thioether Bond Formation
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–70°C | >80% yield | |
| Solvent | DMF | Enhanced nucleophilicity | |
| Base | K₂CO₃ | Minimal side products | |
| Reaction Time | 6–8 hours | 95% conversion |
Q. Table 2. Biological Activity Profiling
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| MTT assay | HeLa cells | 12.3 ± 1.5 µM | |
| Kinase inhibition | EGFR | 0.45 µM | |
| COX-2 inhibition | RAW 264.7 cells | 28% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
